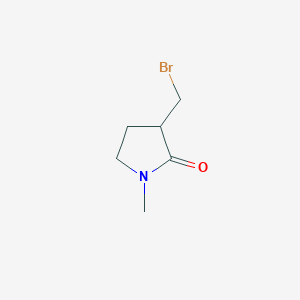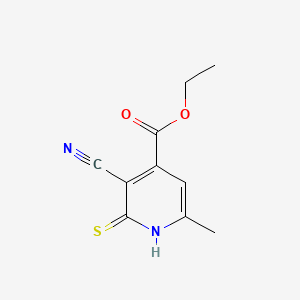![molecular formula C14H9F3N8O B2407048 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034327-14-3](/img/structure/B2407048.png)
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of two classes of compounds: triazolopyridine and triazolopyrimidine . These classes of compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with various enzymes and receptors . For instance, some triazolopyrazine derivatives have been found to exhibit inhibitory activities toward certain kinases .Scientific Research Applications
- The compound has demonstrated potential as an anticancer agent. Researchers have investigated its effects on tumor cells, exploring mechanisms such as cell cycle arrest, apoptosis, and inhibition of angiogenesis. Further studies are needed to optimize its efficacy and safety for cancer treatment .
- N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exhibits antimicrobial properties. It has been evaluated against bacteria, fungi, and other pathogens. Its potential as a novel antimicrobial agent warrants further exploration .
- Studies suggest that this compound may possess analgesic and anti-inflammatory properties. Researchers have investigated its impact on pain pathways and inflammation-related signaling pathways. These findings could lead to the development of new pain management strategies .
- The compound’s antioxidant potential has attracted attention. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Further investigations are needed to understand its precise mechanisms and potential therapeutic applications .
- Preliminary studies indicate that N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide may exhibit antiviral activity. Researchers have explored its effects against specific viruses, including RNA and DNA viruses. Future research could lead to novel antiviral drug development .
- This compound has shown inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes play critical roles in various physiological processes. Investigating their inhibition by this compound could provide insights for drug design .
- Researchers have studied its potential as an anti-lipase agent. Lipase inhibitors are relevant in managing obesity and related metabolic disorders. Further characterization is necessary to determine its clinical utility .
- Aromatase inhibitors are used in breast cancer therapy. Preliminary data suggest that this compound may have aromatase inhibitory activity. Further studies are essential to validate its potential in cancer treatment .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Activity
Antiviral Properties
Enzyme Inhibitors
Anti-Lipase Activity
Aromatase Inhibition
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N8O/c15-14(16,17)8-2-5-24-9(6-8)21-22-10(24)7-19-12(26)11-20-13-18-3-1-4-25(13)23-11/h1-6H,7H2,(H,19,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXLIKGYPRBFSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethoxyphenyl)-2-(propylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2406968.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2406971.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2406973.png)
![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)
![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)
